Dibutylphosphine oxide
CAS No.: 15754-54-8
Cat. No.: VC21323892
Molecular Formula: C8H18OP+
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15754-54-8 |
---|---|
Molecular Formula | C8H18OP+ |
Molecular Weight | 161.2 g/mol |
IUPAC Name | dibutyl(oxo)phosphanium |
Standard InChI | InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1 |
Standard InChI Key | JMCNGFNJWDJIIV-UHFFFAOYSA-N |
SMILES | CCCC[P+](=O)CCCC |
Canonical SMILES | CCCC[P+](=O)CCCC |
Introduction
Chemical Structure and Classification
Dibutylphosphine oxide has the molecular formula (C4H9)2P(O)H and belongs to the family of secondary phosphine oxides with the general formula R2P(O)H, where R represents an alkyl or aryl group. In this case, the R groups are butyl chains (C4H9). Like other secondary phosphine oxides, dibutylphosphine oxide exists primarily in the phosphine oxide tautomeric form rather than the hydroxy tautomer, featuring a phosphorus atom double-bonded to oxygen with a P-H bond and two P-C bonds to the butyl groups .
The compound contains a tetrahedral phosphorus center with the oxygen forming a strong P=O bond. This structure gives rise to its unique reactivity patterns, particularly the relatively acidic P-H bond which can be deprotonated under basic conditions to generate nucleophilic phosphinite species. Similar to dimethylphosphine oxide, which has a molar mass of 78.051 g·mol−1, dibutylphosphine oxide has a significantly higher molecular weight due to the longer butyl chains replacing the methyl groups .
Physical and Chemical Properties
Physical Properties
While specific physical data for dibutylphosphine oxide is limited in the search results, its properties can be estimated based on structural analogs and general trends in the phosphine oxide family. As a secondary phosphine oxide with medium-length alkyl chains, dibutylphosphine oxide is likely a colorless to pale yellow liquid at room temperature with moderate viscosity .
The compound would be expected to have:
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Higher boiling point than dimethylphosphine oxide (which boils at 65-67°C)
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Moderate solubility in polar organic solvents
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Limited water solubility due to the hydrophobic butyl chains
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Characteristic phosphine oxide odor
Chemical Bonding and Electronic Structure
Like all phosphine oxides, dibutylphosphine oxide features a strong P=O bond with partial double bond character. The phosphorus atom adopts a tetrahedral geometry with the oxygen, hydrogen, and two butyl groups occupying the four positions. The P=O bond is highly polar, with the oxygen bearing a partial negative charge and the phosphorus a partial positive charge. This polar character contributes to the compound's ability to act as a Lewis base through the oxygen atom .
The P-H bond is relatively weak and acidic, which makes it susceptible to both radical abstraction and base-mediated deprotonation. This reactivity is central to many applications of dibutylphosphine oxide in organic synthesis .
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of dibutylphosphine oxide can follow several routes that are common for secondary phosphine oxides. By analogy with dimethylphosphine oxide, potential synthesis methods include:
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Hydrolysis of the corresponding chlorophosphine:
(C4H9)2PCl + H2O → (C4H9)2P(O)H + HCl -
Grignard approach using diethyl phosphite:
(C2H5O)2P(O)H + 3 C4H9MgBr → (C4H9)2P(O)MgBr + 2 MgBr(OC2H5) + C4H10
(C4H9)2P(O)MgBr + H2O → (C4H9)2P(O)H + MgBr(OH)
The Grignard method is particularly valuable as it avoids handling hazardous chlorophosphines. This approach involves treating diethyl phosphite with butylmagnesium bromide under controlled temperature conditions, typically between 0-20°C, followed by quenching with an aqueous solution .
Modern Synthetic Approaches
More recent methods might employ milder conditions and more selective reagents. By analogy with the synthesis described for dimethylphosphine oxide, a practical approach might involve:
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Reaction of butylmagnesium bromide with diethyl phosphonate in tetrahydrofuran at controlled temperatures
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Quenching with potassium carbonate solution
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Extraction and purification steps to obtain the pure compound
Reactivity Patterns
Radical-Mediated Additions
Dibutylphosphine oxide participates in radical-mediated addition reactions with unsaturated compounds. In the presence of radical initiators like benzoyl peroxide, it adds to terminal alkynes to form (1-alkenyl)dibutylphosphine oxides. These reactions typically produce mixtures with a slight predominance of the trans isomer in yields of 45-70% .
The reaction can be represented as:
(C4H9)2P(O)H + R-C≡CH → (C4H9)2P(O)-CH=CH-R
This radical-mediated hydrophosphinylation represents one of the key reactions documented specifically for dibutylphosphine oxide in the literature .
Base-Mediated Reactions
Like other secondary phosphine oxides, dibutylphosphine oxide likely undergoes deprotonation in the presence of strong bases to form nucleophilic phosphinite anions. These anions can participate in various nucleophilic substitution reactions and additions to electrophiles .
In superbasic conditions (such as KOH in DMSO), secondary phosphine oxides can react with terminal alkynes to form bis-phosphine oxide compounds. While this reactivity is documented for diphenylphosphine oxide, similar behavior might be expected for dibutylphosphine oxide under appropriate conditions .
Transition Metal-Catalyzed Reactions
Secondary phosphine oxides, including dibutylphosphine oxide, can participate in various transition metal-catalyzed reactions. Palladium and rhodium catalysts have been shown to enable regio- and stereoselective additions of secondary phosphine oxides to alkynes, producing E-alkenylphosphine oxides in high yields .
These metal-catalyzed reactions offer advantages over radical-mediated processes in terms of selectivity and compatibility with various functional groups, including halides, nitriles, protected amines, esters, and unprotected alcohols .
Applications in Organic Synthesis
In the Synthesis of Phosphorus Ligands
Dibutylphosphine oxide can serve as a precursor to the synthesis of more complex phosphorus compounds, including phosphine ligands for homogeneous catalysis. The P-H bond provides a reactive site for further functionalization, enabling the construction of sophisticated ligand architectures .
In Extractant Development
Secondary phosphine oxides and their derivatives have applications as extractants for metal ions. The strong coordination ability of the P=O group to various metal ions makes these compounds useful in extraction processes, particularly in the recovery of precious or strategic metals .
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